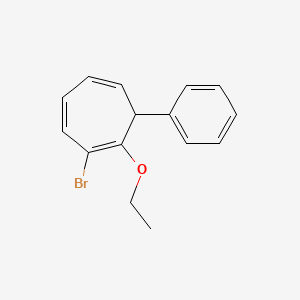
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound that belongs to the class of aromatic compounds It features a cycloheptatriene ring substituted with a bromine atom, an ethoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-7-phenylcyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Nucleophilic Substitution: Sodium ethoxide or other nucleophiles in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the ethoxy group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or partially reduced intermediates.
Scientific Research Applications
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π interactions with other aromatic systems, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-ethoxybenzene: Similar structure but with a benzene ring instead of a cycloheptatriene ring.
2-Bromo-1-ethoxy-4-phenylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Bromo-3-ethoxy-5-phenylcycloheptane: Similar structure but with a cycloheptane ring instead of a cycloheptatriene ring.
Uniqueness
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is unique due to its cycloheptatriene ring, which imparts distinct chemical and physical properties compared to its benzene and cycloheptane analogs
Properties
CAS No. |
90127-95-0 |
|---|---|
Molecular Formula |
C15H15BrO |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
2-bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
InChI Key |
LYLGHAQKUBQBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















